
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl-, commonly known as menthone, is a cyclic monoterpene ketone. It is a colorless liquid with a minty aroma and is widely used in the flavor and fragrance industry. Menthone is found naturally in essential oils of peppermint, spearmint, and pennyroyal. In recent years, menthone has gained attention in the scientific community due to its potential therapeutic properties.
Mécanisme D'action
The exact mechanism of action of menthone is not fully understood. However, it is believed to exert its therapeutic effects through various pathways, including the inhibition of inflammatory mediators, the modulation of neurotransmitters, and the scavenging of free radicals.
Biochemical and Physiological Effects
Menthone has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes. Menthone has also been shown to have analgesic properties by modulating the activity of pain receptors. Additionally, menthone has been shown to have antimicrobial properties against various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
Menthone has several advantages for lab experiments. It is readily available and relatively inexpensive. It is also stable under normal lab conditions and has a low toxicity profile. However, menthone has some limitations, including its low solubility in water and its volatility, which can make it difficult to handle in certain experiments.
Orientations Futures
There are several future directions for menthone research. One potential direction is the development of menthone-based drugs for the treatment of various diseases. Another potential direction is the investigation of the synergistic effects of menthone with other compounds. Additionally, further studies are needed to fully understand the mechanism of action of menthone and its potential therapeutic applications.
Conclusion
In conclusion, menthone is a cyclic monoterpene ketone with potential therapeutic properties. It can be synthesized through various methods and has been extensively studied for its anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. While menthone has several advantages for lab experiments, it also has limitations that need to be considered. There are several future directions for menthone research, including the development of menthone-based drugs and the investigation of its synergistic effects with other compounds.
Méthodes De Synthèse
Menthone can be synthesized through various methods, including the oxidation of menthol, the isomerization of pulegone, and the cyclization of geranyl acetone. The most common method of menthone synthesis is the oxidation of menthol with oxidizing agents such as chromic acid or potassium permanganate.
Applications De Recherche Scientifique
Menthone has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, antimicrobial, and antioxidant activities. Menthone has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's, and diabetes.
Propriétés
Numéro CAS |
107715-18-4 |
|---|---|
Nom du produit |
Spiro(bicyclo(2.2.1)heptane-2,1'-cyclopentan)-3-one, 4,7,7-trimethyl- |
Formule moléculaire |
C14H22O |
Poids moléculaire |
206.32 g/mol |
Nom IUPAC |
1,7,7-trimethylspiro[bicyclo[2.2.1]heptane-3,1'-cyclopentane]-2-one |
InChI |
InChI=1S/C14H22O/c1-12(2)10-6-9-13(12,3)11(15)14(10)7-4-5-8-14/h10H,4-9H2,1-3H3 |
Clé InChI |
ZURABCSOVBIFTR-UHFFFAOYSA-N |
SMILES |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
SMILES canonique |
CC1(C2CCC1(C(=O)C23CCCC3)C)C |
Pictogrammes |
Environmental Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-(Bromomethyl)-4-chlorothieno[2,3-D]pyrimidine](/img/structure/B24610.png)

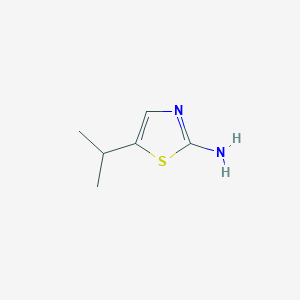

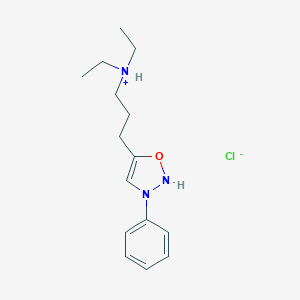
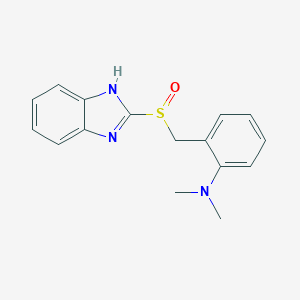



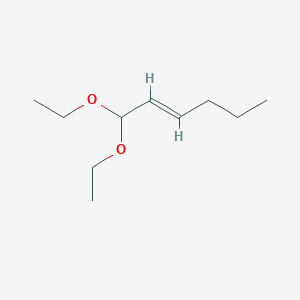

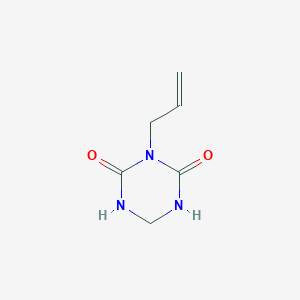
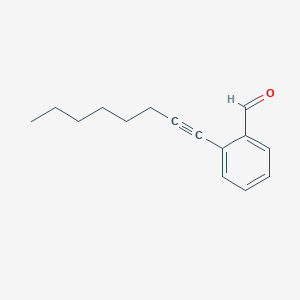
![2-Tert-butyl-6-nitro-5-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]-1,3-benzoxazole](/img/structure/B24638.png)